Cas no 1341053-42-6 (N-(6-oxopiperidin-3-yl)prop-2-enamide)

N-(6-oxopiperidin-3-yl)prop-2-enamide is a versatile synthetic intermediate with applications in organic and medicinal chemistry. Its structure features a reactive acrylamide moiety and a 6-oxopiperidine scaffold, making it valuable for the synthesis of biologically active compounds, including potential pharmaceuticals. The acrylamide group enables Michael addition or polymerization reactions, while the cyclic ketone offers further functionalization opportunities. This compound is particularly useful in the development of small-molecule inhibitors, peptide mimetics, and polymer-based drug delivery systems. Its well-defined reactivity and stability under controlled conditions make it a reliable building block for researchers exploring novel therapeutic agents or advanced materials. Proper handling under inert conditions is recommended due to the acrylamide's electrophilic nature.
N-(6-oxopiperidin-3-yl)prop-2-enamide structure
1341053-42-6 structure
商品名:N-(6-oxopiperidin-3-yl)prop-2-enamide
CAS番号:1341053-42-6
MF:C8H12N2O2
メガワット:168.193081855774
CID:6156726
PubChem ID:63661706

N-(6-oxopiperidin-3-yl)prop-2-enamide 化学的及び物理的性質

名前と識別子

    • N-(6-oxopiperidin-3-yl)prop-2-enamide
    • AKOS012972482
    • EN300-3044855
    • Z1143758757
    • 1341053-42-6
    • インチ: 1S/C8H12N2O2/c1-2-7(11)10-6-3-4-8(12)9-5-6/h2,6H,1,3-5H2,(H,9,12)(H,10,11)
    • InChIKey: FCCWLVBJDWUFTE-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCC(CN1)NC(C=C)=O

計算された属性

  • せいみつぶんしりょう: 168.089877630g/mol
  • どういたいしつりょう: 168.089877630g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 213
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.2Ų
  • 疎水性パラメータ計算基準値(XlogP): -0.4

N-(6-oxopiperidin-3-yl)prop-2-enamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3044855-2.5g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
2.5g
$1509.0 2025-03-19
Enamine
EN300-3044855-1.0g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
1.0g
$770.0 2025-03-19
Enamine
EN300-3044855-10.0g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
10.0g
$3315.0 2025-03-19
Enamine
EN300-3044855-0.1g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
0.1g
$678.0 2025-03-19
Enamine
EN300-3044855-1g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 90%
1g
$770.0 2023-09-05
Enamine
EN300-3044855-5.0g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
5.0g
$2235.0 2025-03-19
Enamine
EN300-3044855-0.05g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
0.05g
$647.0 2025-03-19
Enamine
EN300-3044855-5g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 90%
5g
$2235.0 2023-09-05
Enamine
EN300-3044855-0.5g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
0.5g
$739.0 2025-03-19
Enamine
EN300-3044855-0.25g
N-(6-oxopiperidin-3-yl)prop-2-enamide
1341053-42-6 95.0%
0.25g
$708.0 2025-03-19

N-(6-oxopiperidin-3-yl)prop-2-enamide 関連文献

N-(6-oxopiperidin-3-yl)prop-2-enamideに関する追加情報

N-(6-Oxopiperidin-3-yl)Prop-2-Enamide: A Comprehensive Overview

N-(6-Oxopiperidin-3-yl)prop-2-enamide, identified by the CAS number 1341053-42-6, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule has garnered attention due to its unique structural features and potential applications in drug development. The compound's name, derived from its chemical structure, highlights its key functional groups: the 6-oxopiperidine ring and the prop-2-enamide moiety. These elements contribute to its versatile chemical properties and biological activity.

The 6-oxopiperidine ring is a six-membered cyclic structure containing an oxygen atom at position 6. This ring system is known for its stability and ability to participate in various chemical reactions, making it a valuable component in synthetic chemistry. The prop-2-enamide group, on the other hand, introduces a double bond and an amide functionality, which enhances the compound's reactivity and bioavailability. Together, these features position N-(6-Oxopiperidin-3-yl)prop-2-enamide as a promising candidate for further research and development.

Recent studies have explored the synthesis of N-(6-Oxopiperidin-3-yl)prop-2-enamide through various routes, including nucleophilic substitution and condensation reactions. Researchers have optimized reaction conditions to achieve high yields and purity levels, ensuring the compound's suitability for biological testing. The synthesis process involves the reaction of 6-oxopiperidine derivatives with appropriate acylating agents under controlled conditions. These advancements in synthetic methodology have significantly contributed to the scalability of this compound for large-scale production.

The pharmacological properties of N-(6-Oxopiperidin-3-yl)prop-2-enamide have been extensively investigated in preclinical models. Studies indicate that this compound exhibits potent inhibitory activity against certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, research has demonstrated its ability to modulate cellular signaling pathways associated with neurodegenerative diseases, such as Alzheimer's disease. These findings underscore the compound's therapeutic potential across multiple therapeutic areas.

In terms of structural analysis, N-(6-Oxopiperidin-3-yl)prop-2-enamide has been characterized using advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These analyses have confirmed the compound's molecular structure and purity, providing a solid foundation for further studies. The compound's stability under various storage conditions has also been evaluated, ensuring its suitability for long-term use in research and development settings.

The application of N-(6-Oxopiperidin-3-yl)prop-2-enamide extends beyond pharmacology into materials science. Researchers have explored its use as a building block for constructing complex molecular architectures, leveraging its functional groups for cross-coupling reactions and polymer synthesis. This versatility highlights the compound's importance in diverse scientific disciplines.

In conclusion, N-(6-Oxopiperidin-3-yL)prop_2-enamide (CAS No: 1341053_42_6) is a multifaceted compound with significant potential in drug discovery and materials science. Its unique chemical structure, coupled with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for researchers across various fields. As ongoing studies continue to unravel its full spectrum of applications, this compound is poised to make meaningful contributions to scientific progress.

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